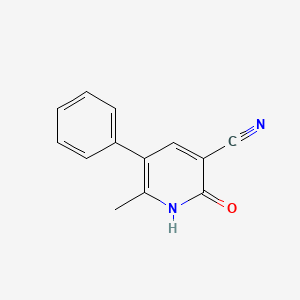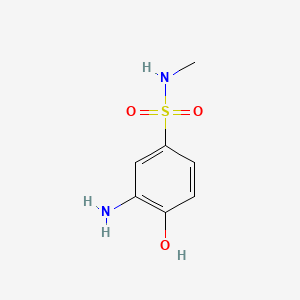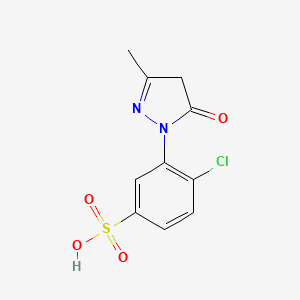
2-Hydroxy-6-methyl-5-phenylnicotinonitrile
概要
説明
2-Hydroxy-6-methyl-5-phenylnicotinonitrile is a versatile chemical compound with the molecular formula C13H10N2O and a molecular weight of 210.23 . This compound is known for its unique structure, which includes a hydroxyl group, a methyl group, and a phenyl group attached to a nicotinonitrile core . It is widely used in various scientific research fields due to its distinctive chemical properties.
作用機序
Target of Action
Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl- is a complex organic compound. Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential area of investigation for this compound.
Mode of Action
It’s possible that it interacts with its targets in a way similar to other indole derivatives
Biochemical Pathways
It’s known that similar compounds can affect a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound may have similar effects.
生化学分析
Molecular Mechanism
The molecular mechanism of action of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, either inhibiting or activating their catalytic activity. It may also interact with DNA or RNA, influencing gene expression and protein synthesis. These molecular interactions are critical for understanding how nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, can change over time This includes its stability, degradation, and long-term effects on cellular function Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity
Dosage Effects in Animal Models
The effects of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, is crucial for determining its safe and effective use in research .
Metabolic Pathways
Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by enzymes in the liver, leading to the formation of metabolites that can further participate in biochemical reactions. Understanding the metabolic pathways of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, is essential for elucidating its role in cellular metabolism .
Subcellular Localization
The subcellular localization of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular localization of nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl-, is crucial for elucidating its mechanism of action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile typically involves the reaction of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The industrial production methods are optimized for cost-effectiveness and scalability .
化学反応の分析
Types of Reactions
2-Hydroxy-6-methyl-5-phenylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include primary amines, substituted nitriles, and various oxides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Hydroxy-6-methyl-5-phenylnicotinonitrile is utilized in a wide range of scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-4-(methoxymethyl)-6-methyl-nicotinonitrile
- 2-Hydroxy-6-methyl-5-phenyl-3-pyridinecarbonitrile
- 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo-5-phenyl-
Uniqueness
2-Hydroxy-6-methyl-5-phenylnicotinonitrile stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various research applications .
特性
IUPAC Name |
6-methyl-2-oxo-5-phenyl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-12(10-5-3-2-4-6-10)7-11(8-14)13(16)15-9/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKMRMSCUYJJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195210 | |
| Record name | Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4241-12-7 | |
| Record name | 1,2-Dihydro-6-methyl-2-oxo-5-phenyl-3-pyridinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004241127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4241-12-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4241-12-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinonitrile, 2-hydroxy-6-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIHYDRO-6-METHYL-2-OXO-5-PHENYL-3-PYRIDINECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN83EB65I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol](/img/structure/B1294373.png)









